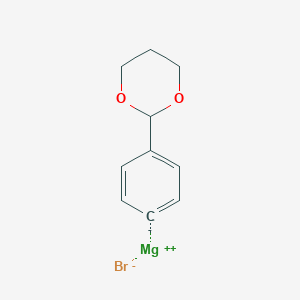

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Descripción general

Descripción

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide (CAS: 125716-40-7) is a Grignard reagent featuring a phenyl group substituted with a 1,3-dioxane ring at the para position. This structural motif introduces both steric and electronic effects, influencing its reactivity in organic synthesis. Grignard reagents like this are pivotal in forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups or cross-coupling reactions . The 1,3-dioxane ring enhances solubility in etheral solvents like THF and may stabilize intermediates during reactions due to its electron-donating oxygen atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is typically prepared through the reaction of 4-(1,3-dioxan-2-yl)phenyl bromide with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

The general reaction scheme is as follows:

4-(1,3-Dioxan-2-yl)phenyl bromide+Mg→4-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: The compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.

Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products Formed

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Formed through substitution reactions.

Coupled Products: Formed through coupling reactions with various electrophiles.

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is in organic synthesis where it is utilized to construct complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable for synthesizing various organic compounds.

Key Reactions:

- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various electrophiles, leading to the formation of substituted aromatic compounds. For instance, its reaction with aryl halides has shown promising yields in producing biaryl compounds .

- Michael Additions: It has been employed in Michael addition reactions where it reacts with α,β-unsaturated carbonyl compounds to yield products with high stereoselectivity .

Pharmaceutical Development

In pharmaceutical chemistry, this compound serves as a key intermediate for synthesizing bioactive compounds. Its versatility allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study:

A study demonstrated the use of this Grignard reagent in synthesizing a series of substituted phenolic compounds that exhibited significant antimicrobial activity . The synthetic route involved multiple steps where the Grignard reagent facilitated the introduction of various substituents onto the aromatic ring.

Agrochemical Applications

The compound is also relevant in the synthesis of agrochemicals. By enabling the construction of complex molecular frameworks, it aids in developing herbicides and pesticides that are more effective and environmentally friendly.

Example:

Research has shown that derivatives synthesized using this compound displayed enhanced activity against specific pests compared to existing commercial products .

Data Table: Reaction Yields and Conditions

| Reaction Type | Electrophile | Yield (%) | Conditions |

|---|---|---|---|

| Cross-Coupling | Aryl Halides | 85 | THF, -10°C |

| Michael Addition | α,β-Unsaturated Carbonyls | 91 | Anhydrous THF, -40°C |

| Synthesis of Bioactives | Various Substituted Phenols | 78 | Inert atmosphere |

Mecanismo De Acción

The mechanism of action of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The 1,3-dioxane ring provides additional stability and reactivity to the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and functional attributes of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide with analogous Grignard reagents:

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., 1,3-dioxane, methoxy) enhance nucleophilicity but may slow reactions with electron-deficient substrates. In contrast, electron-withdrawing groups (e.g., CF₃ in 4-trifluoromethylphenylmagnesium bromide) reduce nucleophilicity but improve selectivity in electrophilic substitutions .

- Steric Effects: Bulky substituents like tert-butyl or tetrahydropyranoxy hinder access to the magnesium center, limiting reactivity with sterically demanding partners .

- Solubility and Stability : The 1,3-dioxane ring improves solubility in polar ethers and stabilizes intermediates via chelation, whereas alkyl chains (e.g., ethyl in ) increase flexibility but reduce thermal stability .

Cross-Coupling Reactions

- This compound has been employed in iron-catalyzed cross-coupling with sulfonate esters, achieving yields up to 98% (e.g., synthesis of 4-methoxyphenyl 4-(2-(1,3-dioxan-2-yl)ethyl)benzenesulfonate) .

- 4-Methoxyphenylmagnesium bromide reacts efficiently with aryl chlorides under nickel catalysis, whereas the dioxane analog requires longer reaction times due to steric shielding of the magnesium center .

Nucleophilic Additions

- Both this compound and phenylmagnesium chloride exhibit similar hydrolysis rates, forming benzene in acidic conditions . However, the dioxane derivative shows slower reactivity toward ketones compared to 4-methoxyphenylmagnesium bromide, likely due to steric bulk .

Stability and Handling

- Grignard reagents with oxygen-containing substituents (e.g., dioxane, methoxy) are moisture-sensitive but less pyrophoric than purely aliphatic analogs. Storage in dry THF under inert atmospheres is critical .

- The 1,3-dioxane ring may reduce thermal decomposition rates compared to tert-butyl-substituted analogs, which degrade rapidly above 0°C .

Actividad Biológica

4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is an organomagnesium compound that plays a significant role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. This compound has garnered interest due to its potential biological activities, which are critical for various applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound consists of a phenyl group attached to a dioxane moiety through a magnesium bromide linkage. Its structure can be represented as follows:

This structure allows for diverse reactivity patterns, particularly in nucleophilic addition reactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The interaction with specific molecular targets can lead to modulation of enzymatic activities and influence metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : It is known to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency.

- Gene Expression Modulation : The compound may influence gene expression related to metabolic processes, leading to altered cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticonvulsant Effects : There is evidence indicating potential anticonvulsant activity, making it a candidate for further pharmacological evaluation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of relevant findings:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential use in treating bacterial infections |

| Study B | Showed modulation of neurotransmitter levels in animal models | Indicates possible anticonvulsant properties |

| Study C | Investigated enzyme inhibition related to pyrimidine metabolism | Highlights its role in metabolic regulation |

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Minimal toxic effects observed; effective modulation of biochemical pathways.

- High Doses : Potential adverse effects noted, including disruptions in cellular metabolism.

Temporal Effects in Laboratory Settings

In controlled laboratory conditions, the stability and degradation of this compound are critical for understanding its long-term effects on cellular functions. Studies indicate that while the compound remains stable under specific conditions, prolonged exposure may lead to reduced efficacy and alterations in cellular metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1,3-dioxan-2-yl)phenylmagnesium bromide, and what factors influence its yield and purity?

Answer: The synthesis involves two critical steps:

Precursor preparation : 4-Bromo-(1,3-dioxan-2-yl)benzene is synthesized via nucleophilic substitution of 4-bromophenol with 2-chloro-1,3-dioxane under basic conditions.

Grignard formation : Reacting the brominated precursor with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key factors include:

- Moisture exclusion : Trace water hydrolyzes the Grignard reagent, reducing yield .

- Solvent purity : THF must be distilled over sodium/benzophenone to ensure dryness and oxygen-free conditions .

- Activation : Iodine or ultrasonic treatment initiates magnesium reactivity.

- Temperature control : Maintain 25–35°C during exothermic initiation to avoid side reactions .

Q. What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Handling : Use flame-resistant gloves and eye protection. Work in a fume hood with inert gas purging to prevent moisture/oxygen exposure .

- Storage : Keep in sealed, flame-resistant containers under argon at –20°C. Avoid contact with halogenated solvents (risk of violent reactions) .

- Quenching : Excess reagent must be neutralized with dry ice or isopropanol before aqueous disposal to prevent explosive gas release .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- NMR : Low-temperature (<–30°C) H NMR in THF-d identifies the Grignard’s organometallic structure (δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.0 ppm for dioxane protons) .

- GC-MS : After hydrolysis, benzene derivatives confirm substituent integrity (e.g., 4-(1,3-dioxan-2-yl)benzene) .

- Titration : Iodine titration quantifies active magnesium content (target: >95% purity) .

Q. How does hydrolysis of this compound proceed, and what are the primary products?

Answer: Hydrolysis with water yields 4-(1,3-dioxan-2-yl)benzene as the main product, with magnesium hydroxides/bromides as byproducts. Mechanistically:

Nucleophilic attack by water on the magnesium-bound carbon.

Protonation releases the aromatic hydrocarbon.

In deuterated water (DO), deuterated benzene (CHD) forms, confirming the reaction pathway .

Advanced Research Questions

Q. How does the 1,3-dioxane substituent influence the reaction pathways of this Grignard reagent compared to phenylmagnesium bromide?

Answer: The dioxane group introduces steric and electronic effects:

- Steric hindrance : The bicyclic structure blocks ortho attack, directing electrophiles to para positions.

- Electronic modulation : Oxygen atoms donate electron density to the ipso carbon, accelerating coordination but destabilizing intermediates.

Kinetic studies with nitrosyl chloride (NOCl) show 18–22% slower reaction rates versus phenylmagnesium bromide, favoring N-aryl hydroxylamine over secondary amines .

Q. What mechanistic insights explain contradictory product distributions in reactions with nitroso electrophiles?

Answer: Discrepancies arise from competing pathways:

Classical nitrosation : Expected nitrosobenzene formation (Oddo’s mechanism) .

Radical coupling : Diphenylnitric oxide intermediates form via single-electron transfer, leading to diphenylamine (observed in 31% yield under optimized conditions) .

Low-temperature trapping experiments (–90°C) and isotopic labeling (15N-NOCl) validate the radical pathway .

Q. How can kinetic studies resolve uncertainties in reaction stoichiometry for this Grignard reagent?

Answer: Variable-time normalization analysis (VTNA) under pseudo-first-order conditions clarifies stoichiometry:

- Method : React excess Grignard reagent with a nitroso electrophile (e.g., NOCl) at –78°C. Monitor product ratios via GC-MS.

- Findings : A 2:1 NOCl:Grignard stoichiometry dominates, contradicting earlier 1:1 proposals. Side products (e.g., biphenyl) indicate competing homocoupling at higher temperatures .

Q. What novel applications exist for this reagent in polymer chemistry or material science?

Answer:

- Polymer grafting : Initiates anionic polymerization of ε-caprolactam in polyimide matrices, forming nylon-6-grafted copolymers. Optimal conditions: 120°C for 1 hour, yielding 5 wt% polyimide incorporation (enhances tensile strength by 40%) .

- Surface functionalization : Reacts with silicon wafers to create aryl-terminated monolayers for electronic devices (confirmed by XPS and AFM) .

Propiedades

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAICYGHCHXXSDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.